molecular formula C17H20N2O2 B1385033 N-(3-Amino-2-methylphenyl)-2-propoxybenzamide CAS No. 1020056-52-3

N-(3-Amino-2-methylphenyl)-2-propoxybenzamide

Cat. No. B1385033
CAS RN: 1020056-52-3
M. Wt: 284.35 g/mol
InChI Key: CSIRJCWSZDPMOK-UHFFFAOYSA-N
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Description

N-(3-Amino-2-methylphenyl)-2-propoxybenzamide (AMPB) is a novel compound that has been studied for its potential to be used as a therapeutic agent. AMPB is a synthetic compound with various biochemical and physiological effects, which are being studied to understand its potential uses in the laboratory and in clinical settings.

Scientific Research Applications

Psycho- and Neurotropic Properties

N-(3-Amino-2-methylphenyl)-2-propoxybenzamide and related compounds have been explored for their psycho- and neurotropic properties. A study on novel 3-(N-R,R′-aminomethyl)-2-methyl-1H-quinolin-4-ones, which share a structural similarity, showed specific sedative effects and anti-amnesic activity, indicating potential in psychoactive compound development (Podolsky, Shtrygol’, & Zubkov, 2017).

Anticancer Potential

Compounds structurally related to N-(3-Amino-2-methylphenyl)-2-propoxybenzamide, like AZD4877, have shown promise as anticancer agents. AZD4877, a kinesin spindle protein inhibitor, demonstrated efficacy in arresting cells in mitosis, inducing cellular death, and exhibiting potential as a treatment for cancer (Theoclitou et al., 2011).

Synthesis for Peptide Derivatives

Research into the synthesis of peptide derivatives using related benzamide compounds, like 3-(N alpha-Benzyloxycarbonylalanyl-phenylalanyloxy)-2-hydroxy-N-methylbenzamide, has been conducted. This research is crucial for understanding peptide couplings at elevated temperatures, which is significant in biochemical synthesis and pharmaceutical applications (Turck & Berndt, 1981).

Spectroscopic and Structural Characterization

N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, a compound similar to N-(3-Amino-2-methylphenyl)-2-propoxybenzamide, has been synthesized and characterized, providing insights into the molecular geometry and intermolecular interactions. This research aids in understanding the properties of such compounds, which is vital for their application in various scientific fields (Cakmak et al., 2022).

Environmental Applications

A study on N-(((2-((2-aminoethyl)amino)ethyl)amino)methyl)-4-sulfamoylbenzamide impregnated hydrous zirconium oxide composite for the removal of Ni(II) from aqueous solutions illustrates an environmental application of benzamide derivatives. This research highlights the potential of such compounds in environmental remediation and pollution control (Rahman & Nasir, 2019).

Redox Resins

Research into the synthesis of N-(3-Vinylphenyl)-2,5-dimethoxy-4-methylbenzamide and its copolymerization with 4-vinylpyridine to create redox resins opens up possibilities in the field of material science. These resins, used for chemical reactions involving redox processes, demonstrate the versatility of benzamide derivatives in industrial applications (Manecke, Kramer, & Wehr, 1978).

Molecular Docking and Antibacterial Evaluation

Molecular docking studies and antibacterial evaluations of compounds like 2-(4-(4-aminophenylsulfonyl)phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives provide insights into the potential use of benzamide derivatives in medicinal chemistry, particularly in developing new antibacterial agents (Ravichandiran, Premnath, & Vasanthkumar, 2015).

properties

IUPAC Name

N-(3-amino-2-methylphenyl)-2-propoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-11-21-16-10-5-4-7-13(16)17(20)19-15-9-6-8-14(18)12(15)2/h4-10H,3,11,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSIRJCWSZDPMOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=CC(=C2C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-Amino-2-methylphenyl)-2-propoxybenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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